molecular formula C13H14F3NO2 B3379042 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester CAS No. 150892-04-9

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester

Cat. No.: B3379042
CAS No.: 150892-04-9
M. Wt: 273.25
InChI Key: GBHULWMFABYDDB-DHZHZOJOSA-N
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Description

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester is a versatile chemical compound widely used in scientific research. Its multifunctionality allows for various applications, ranging from pharmaceutical studies to organic synthesis.

Preparation Methods

The synthesis of 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester typically involves the reaction of benzylamine with 4,4,4-trifluoro-2-butenoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Benzylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester can be compared with other similar compounds such as:

  • 3-Methylamino-4,4,4-trifluoro-but-2-enoic acid ethyl ester
  • 4,4,4-Trifluoro-3-(methylamino)-2-butenoic acid ethyl ester

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it particularly valuable for specific research purposes .

Properties

IUPAC Name

ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHULWMFABYDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60772453
Record name Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150892-04-9
Record name Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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